REACTION_CXSMILES
|
[Cl-].[Cl-].[C:3]1(P)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1(P(Cl)Cl)[CH:15]=CC=[CH:12][CH:11]=1.[P:19]([Cl:22])([Cl:21])[Cl:20].[Cl-].[Cl-].C1(C)C=CC(P)=CC=1.[O:33]=[P:34]([Cl:37])([Cl:36])[Cl:35]>C1(C)C=CC=CC=1.C1C=CC=CC=1>[O:33]=[P:34]([Cl:37])([Cl:36])[Cl:35].[CH:7]1[C:8]2[C:3](=[CH:15][CH:10]=[CH:11][CH:12]=2)[CH:4]=[CH:5][CH:6]=1.[P:19]([Cl:22])([Cl:21])[Cl:20] |f:0.1.2,5.6.7|
|
Name
|
α- and β-naphthylphosphine dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
Phenylphosphine dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C1(=CC=CC=C1)P
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
p-tolylphosphine dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C1(=CC=C(C=C1)P)C
|
Name
|
CH3C6H4PCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
P(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Cl-].[C:3]1(P)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1(P(Cl)Cl)[CH:15]=CC=[CH:12][CH:11]=1.[P:19]([Cl:22])([Cl:21])[Cl:20].[Cl-].[Cl-].C1(C)C=CC(P)=CC=1.[O:33]=[P:34]([Cl:37])([Cl:36])[Cl:35]>C1(C)C=CC=CC=1.C1C=CC=CC=1>[O:33]=[P:34]([Cl:37])([Cl:36])[Cl:35].[CH:7]1[C:8]2[C:3](=[CH:15][CH:10]=[CH:11][CH:12]=2)[CH:4]=[CH:5][CH:6]=1.[P:19]([Cl:22])([Cl:21])[Cl:20] |f:0.1.2,5.6.7|
|
Name
|
α- and β-naphthylphosphine dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
Phenylphosphine dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C1(=CC=CC=C1)P
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
p-tolylphosphine dichloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C1(=CC=C(C=C1)P)C
|
Name
|
CH3C6H4PCl2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
P(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |